

Application Notes and Protocols for the Synthesis and Purification of Desoxymethyltestosterone (Madol)

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Compound of Interest

Compound Name: Madol

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Introduction

Desoxymethyltestosterone (DMT), commonly known as **Madol**, is a synthetic, orally active anabolic-androgenic steroid.^[1] Structurally, it is a 17 α -methylated derivative of dihydrotestosterone (DHT) and is notable for lacking the 3-keto group found in most commercial anabolic steroids.^[1] **Madol** was first synthesized in 1961 but was never marketed for medical use.^[1] It gained notoriety as a "designer steroid" in the early 2000s. This document provides detailed protocols for the chemical synthesis and purification of desoxymethyltestosterone for research purposes.

Synthesis of Desoxymethyltestosterone (Madol)

The synthesis of desoxymethyltestosterone is a two-step process that begins with the readily available steroid precursor, epiandrosterone. The first step involves the formation of the intermediate 5 α -androst-2-ene-17-one, followed by a Grignard reaction to introduce the 17 α -methyl group and yield the final product.

Step 1: Synthesis of 5 α -androst-2-ene-17-one from Epiandrosterone

This procedure is adapted from an industrial production method and involves the β -elimination of a tosylate derivative of epiandrosterone.

Experimental Protocol:

- Toxification of Epiandrosterone:
 - Dissolve epiandrosterone in pyridine.
 - Cool the solution to 0°C.
 - Slowly add p-toluenesulfonyl chloride in portions.
 - Stir the reaction mixture at 0°C for 24-48 hours.
 - Pour the reaction mixture into ice-water to precipitate the epiandrosterone p-toluenesulfonate.
 - Filter the precipitate, wash with water, and dry.
- β -Elimination Reaction:
 - Dissolve the dried epiandrosterone p-toluenesulfonate in a monomethylpyridine solvent (e.g., 2-picoline, 3-picoline, or 4-picoline).[\[2\]](#)
 - Heat the reaction mixture to a reflux temperature between 128°C and 140°C.[\[2\]](#)
 - Maintain the reaction at this temperature until completion, monitoring by a suitable method such as thin-layer chromatography (TLC).
 - After the reaction is complete, recover the solvent by vacuum distillation.[\[2\]](#)
 - Cool the residue to 20-35°C and adjust the pH to 6-8 with dilute hydrochloric acid or sulfuric acid.[\[2\]](#)
 - Filter the resulting solid, which is the crude 5 α -androst-2-ene-17-one.[\[2\]](#)
- Purification of 5 α -androst-2-ene-17-one by Recrystallization:

- Dissolve the crude product in a hot mixture of ethanol and water (e.g., 80% ethanol).[2]
- Allow the solution to cool slowly to room temperature to form crystals.
- Isolate the crystals by filtration and wash with a cold solvent mixture.
- Dry the purified crystals of 5 α -androst-2-ene-17-one.

Parameter	Value	Reference
Starting Material	Epiandrosterone p-toluenesulfonate	[2]
Solvent	Monomethylpyridine (e.g., 2-picoline)	[2]
Reaction Temperature	128°C - 140°C	[2]
Purification Method	Recrystallization from aqueous ethanol	[2]

Step 2: Synthesis of Desoxymethyltestosterone via Grignard Reaction

This step involves the 17 α -methylation of 5 α -androst-2-ene-17-one using a Grignard reagent.

Experimental Protocol:

- Preparation of the Grignard Reagent:
 - In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a small crystal of iodine.
 - Add anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.
 - Slowly add a solution of methyl iodide or methyl bromide in the anhydrous solvent from the dropping funnel to initiate the reaction.

- Once the reaction starts, continue the addition of the methyl halide solution at a rate that maintains a gentle reflux.
- After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the methylmagnesium halide.
- Grignard Reaction:
 - Cool the Grignard reagent to 0°C.
 - Dissolve the purified 5 α -androst-2-ene-17-one in anhydrous THF or diethyl ether.
 - Slowly add the solution of the steroid to the Grignard reagent with vigorous stirring.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
- Work-up and Isolation:
 - Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
 - Extract the product with an organic solvent such as ethyl acetate or diethyl ether.
 - Combine the organic layers and wash with water and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
 - Filter and evaporate the solvent under reduced pressure to obtain the crude desoxymethyltestosterone.

Purification of Desoxymethyltestosterone

The crude product from the synthesis will contain unreacted starting material, side products, and reagents. Purification is essential to obtain a high-purity final product. A combination of recrystallization and chromatographic techniques is recommended.

Purification Protocol:

- Recrystallization (Initial Purification):
 - Select a suitable solvent system for recrystallization. A common technique for steroids is to dissolve the crude product in a hot solvent in which it is soluble (e.g., methanol, acetone, or ethyl acetate) and then add a solvent in which it is less soluble (e.g., water or hexane) until turbidity is observed.[\[3\]](#)[\[4\]](#)
 - Heat the mixture until the solution becomes clear again.
 - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
 - Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
- High-Performance Liquid Chromatography (HPLC) (Final Purification):
 - For higher purity, preparative reversed-phase HPLC can be employed.[\[5\]](#)
 - Dissolve the recrystallized desoxymethyltestosterone in a suitable solvent (e.g., methanol or acetonitrile).
 - Use a C18 column with a mobile phase gradient of acetonitrile and water.[\[5\]](#)[\[6\]](#)
 - Monitor the elution profile using a UV detector.
 - Collect the fractions containing the pure desoxymethyltestosterone.
 - Combine the pure fractions and remove the solvent under reduced pressure.

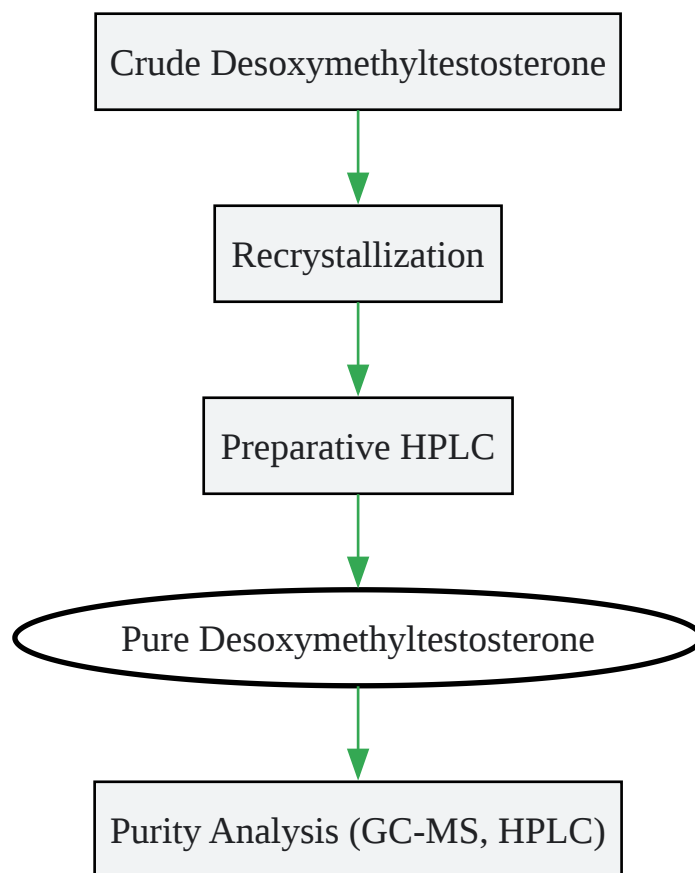
Parameter	Method	Details	Reference
Initial Purification	Recrystallization	Solvent systems such as methanol/water or acetone/hexane.	[3][4]
Final Purification	Preparative HPLC	Reversed-phase C18 column with an acetonitrile/water mobile phase.	[5][6]
Purity Analysis	GC-MS	Derivatization with MSTFA/NH ₄ I/ethanethiol followed by GC-MS analysis.	[6]
HPLC-DAD	C18 column with an acetonitrile/water gradient and DAD detection.	[6]	
Reported Purity	Commercial Sample	~85%	[6]

Diagrams



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Caption: Chemical synthesis pathway of Desoxymethyltestosterone (**Madol**).



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Caption: Purification workflow for Desoxymethyltestosterone (**Madol**).

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